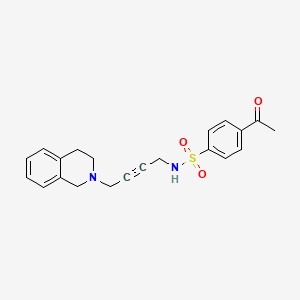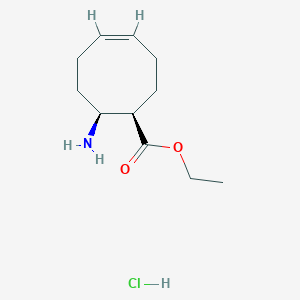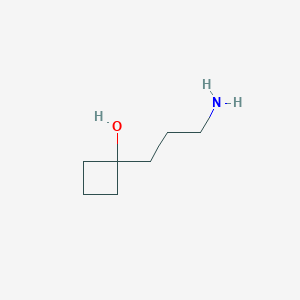
1-(3-Aminopropyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Aminopropyl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 1428235-39-5 . It has a molecular weight of 129.2 and its IUPAC name is 1-(3-aminopropyl)cyclobutan-1-ol . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually available in powder form .
Molecular Structure Analysis
The molecular formula of “1-(3-Aminopropyl)cyclobutan-1-ol” is C7H15NO . It contains a total of 24 bonds, including 9 non-H bonds, 3 rotatable bonds, 1 four-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .It is typically stored at a temperature of 4 degrees Celsius and is usually available in powder form .
Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclobutyl Analogs
Research has focused on the synthesis of cyclobutyl analogs, including those related to "1-(3-Aminopropyl)cyclobutan-1-ol". For instance, the synthesis of 1-amino-3,3-bis(benzyloxymethyl)cyclobutane has been explored to create new cyclobutyl analogs of adenosine and guanosine. These compounds were tested for antiviral activity against various viruses but showed no activity in cell culture (Boumchita et al., 1990).
Development of Cyclobutane Amino Acids
The synthesis of optically active cyclobutane amino acids from α-pinene has been reported, demonstrating the potential of these compounds in creating extended conformations in molecular structures (Burgess et al., 1997). This work highlights the versatility of cyclobutane derivatives in synthetic chemistry.
Advances in Cyclobutane Derivatives
Cyclobutane derivatives have been identified as nonpeptidic small molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor, indicating their potential in therapeutic applications. Structural modifications of these derivatives have led to compounds with significant potency both in vitro and in vivo (Liu et al., 2012).
Stereoselective Synthesis
The stereoselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes via CuH-catalyzed hydroamination has been developed. This method highlights the reactivity of strained trisubstituted alkenes and offers insights into regio- and enantioselectivity in synthetic chemistry (Feng et al., 2019).
Biomedical Applications
Research has also explored cyclobutane-containing scaffolds as intermediates in the synthesis of compounds for biomedical purposes, including surfactants, gelators, and metal cation ligands. These studies demonstrate the potential utility of cyclobutane derivatives in diverse biomedical applications (Illa et al., 2019).
Safety And Hazards
The safety information for “1-(3-Aminopropyl)cyclobutan-1-ol” includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .
Eigenschaften
IUPAC Name |
1-(3-aminopropyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-6-2-5-7(9)3-1-4-7/h9H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQQVYVKJPPCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)cyclobutan-1-ol | |
CAS RN |
1428235-39-5 |
Source


|
| Record name | 1-(3-aminopropyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B2639041.png)
![1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2639042.png)
![Methyl 6-chloro-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)quinoline-2-carboxylate](/img/structure/B2639043.png)
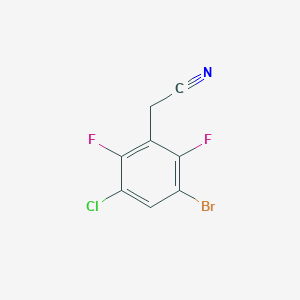
![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/no-structure.png)
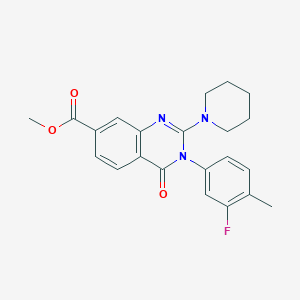
![2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2639049.png)
![2-[(1E)-1-(4-Nitrophenyl)prop-1-en-2-yl]-4,6-diphenyl-1lambda4-pyran-1-ylium tetrafluoroborate](/img/structure/B2639050.png)
![6-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2639051.png)
![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2639053.png)

